molecular formula C8H7BrN2 B2499121 2-Amino-2-(2-bromophenyl)acetonitrile CAS No. 252637-89-1

2-Amino-2-(2-bromophenyl)acetonitrile

Cat. No.: B2499121
CAS No.: 252637-89-1
M. Wt: 211.062
InChI Key: OMPSUGJUNFVJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-Amino-2-(2-bromophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in biochemical studies to understand protein interactions and enzyme functions.

    Medicine: Research involving this compound explores its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, such as avoiding inhalation and contact with skin or eyes .

Chemical Reactions Analysis

2-Amino-2-(2-bromophenyl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Amino-2-(2-bromophenyl)acetonitrile can be compared with other similar compounds, such as:

  • 2-Amino-2-(2-chlorophenyl)acetonitrile
  • 2-Amino-2-(2-fluorophenyl)acetonitrile
  • 2-Amino-2-(2-iodophenyl)acetonitrile

These compounds share similar structures but differ in the halogen atom attached to the phenyl ring. The presence of different halogens can influence their chemical reactivity and biological activity, making this compound unique in its specific interactions and applications .

Properties

IUPAC Name

2-amino-2-(2-bromophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPSUGJUNFVJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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